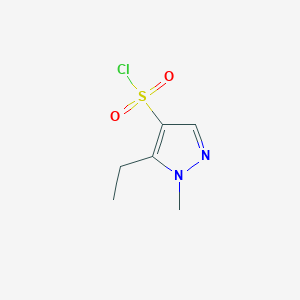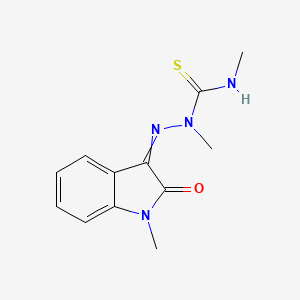![molecular formula C23H23N3O7S2 B12470098 N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12470098.png)
N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzodioxole moiety, a sulfonamide group, and a glycinamide backbone, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:
Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under specific conditions.
Introduction of Sulfonamide Group: The sulfonamide group is introduced through a reaction between the benzodioxole derivative and 4-[(2-methylphenyl)sulfamoyl]phenyl chloride in the presence of a base.
Formation of Glycinamide Backbone: The final step involves coupling the intermediate with methylsulfonyl glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the glycinamide backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amines derived from the sulfonamide group.
Substitution: Substituted glycinamide derivatives.
Scientific Research Applications
N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide has several applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
Apoptosis Induction: In cancer cells, it induces apoptosis by disrupting the cell cycle and promoting cell death.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler structure with similar chemical properties.
N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide: Another derivative with different functional groups.
Uniqueness
N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide stands out due to its combination of a benzodioxole moiety, sulfonamide group, and glycinamide backbone, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H23N3O7S2 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H23N3O7S2/c1-16-5-3-4-6-20(16)25-35(30,31)19-10-7-17(8-11-19)24-23(27)14-26(34(2,28)29)18-9-12-21-22(13-18)33-15-32-21/h3-13,25H,14-15H2,1-2H3,(H,24,27) |
InChI Key |
MQHBNYSMLRRYCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=CC4=C(C=C3)OCO4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


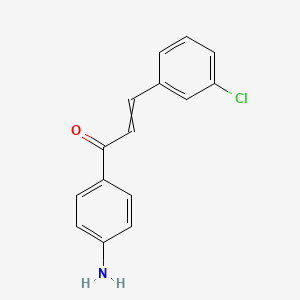
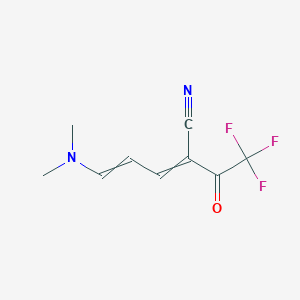
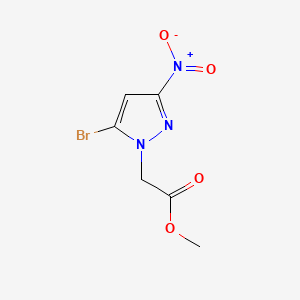
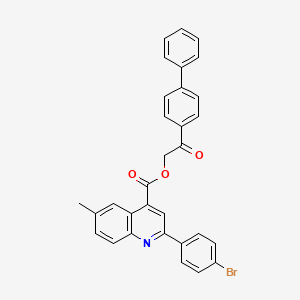
![9-(4-chlorophenyl)-6-(1H-indol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B12470038.png)
![N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12470043.png)
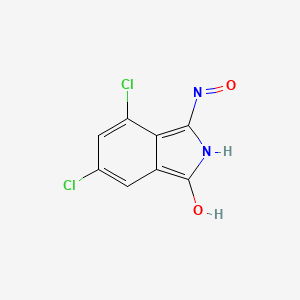
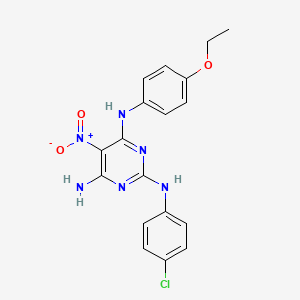
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide](/img/structure/B12470049.png)
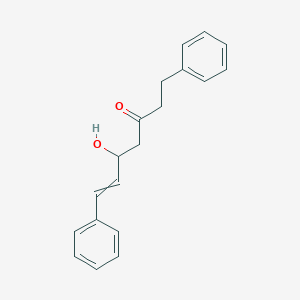
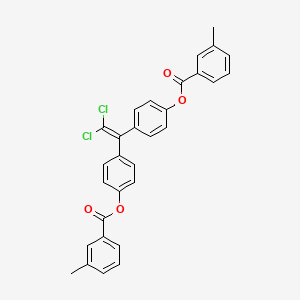
![3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12470062.png)
